KDT 501 potassium

Catalog No.
S531667
CAS No.
1374259-84-3
M.F
C21H33KO5
M. Wt
404.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KDT 501 potassium

CAS Number

1374259-84-3

Product Name

KDT 501 potassium

IUPAC Name

potassium;(4R,5R)-4-hydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopentane-1,3-dione

Molecular Formula

C21H33KO5

Molecular Weight

404.6 g/mol

InChI

InChI=1S/C21H33O5.K/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4;/h12-15,26H,7-11H2,1-6H3;/q-1;+1/t15-,21+;/m0./s1

InChI Key

MUGZHLIAYCAKEW-QWABXWKJSA-N

SMILES

O=C1C(C(CC(C)C)=O)=C(O)[C@@](C(CCC(C)C)=O)([O-])[C@H]1CCC(C)C.[K+]

solubility

Soluble in DMSO

Synonyms

KDT-501; KDT 501; KDT 501; KDT 501 potassium salt; Tetrahydroisohumulone.

Canonical SMILES

CC(C)CCC1C(=O)[C-](C(=O)C1(C(=O)CCC(C)C)O)C(=O)CC(C)C.[K+]

Isomeric SMILES

CC(C)CC[C@H]1C(=O)[C-](C(=O)[C@@]1(C(=O)CCC(C)C)O)C(=O)CC(C)C.[K+]

The exact mass of the compound KDT 501 potassium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Structure and Stereochemistry

KDT 501 potassium represents a novel isohumulone derivative characterized by a complex cyclopentane-based molecular architecture with precisely defined stereochemical features [1] [3]. The compound exists as a potassium salt of a substituted cyclopentadione system, featuring multiple branched aliphatic side chains and strategically positioned functional groups that contribute to its unique three-dimensional structure [1] [2]. The molecular framework consists of a central five-membered ring bearing carbonyl functionalities, hydroxyl groups, and extended alkyl substituents that define the compound's overall spatial arrangement [3] [9].

Stereochemical Analysis of the (3R,4R) Configuration

The stereochemical identity of KDT 501 potassium is fundamentally defined by two chiral centers that adopt the (3R,4R) absolute configuration [3] [9]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the carbon atoms at positions 3 and 4 of the cyclopentane ring system exhibit specific spatial arrangements that determine the compound's biological and chemical properties [3]. At the C-3 position, the R configuration results from the priority sequence of hydroxyl group over carbonyl-bearing carbon, followed by the alkyl chain and hydrogen atom [3]. Similarly, the C-4 stereocenter adopts the R configuration based on the priority ranking of the attached alkyl chain over the carbonyl-bearing carbon, ring carbon, and hydrogen substituents [3] [9].

Stereogenic CenterConfigurationPriority OrderTorsion Angle
C-3 positionROH > C(=O)- > alkyl chain > HCharacteristic of R configuration
C-4 positionRAlkyl chain > C(=O)- > ring carbon > HCharacteristic of R configuration

The (3R,4R) stereochemical arrangement distinguishes KDT 501 potassium from other isohumulone derivatives and contributes to its specific molecular recognition patterns and conformational preferences [3] [9]. This defined stereochemistry is critical for the compound's interaction with biological targets and influences its overall pharmacological profile [7] [8].

Three-Dimensional Conformational Analysis

The three-dimensional conformational landscape of KDT 501 potassium is governed by the interplay between the rigid cyclopentane core and the flexible aliphatic side chains [1] [3]. The cyclopentane ring adopts a non-planar conformation that minimizes steric interactions while optimizing electronic stabilization through conjugation effects [3]. The presence of multiple carbonyl groups within the ring system creates a network of intramolecular interactions that stabilize specific conformational states [1] [2]. The branched alkyl substituents, including the 3-methylbutyl and 4-methylpentyl chains, exhibit rotational freedom that allows for conformational flexibility while maintaining the core stereochemical integrity [3] [9].

Computational analysis reveals that the compound preferentially adopts conformations where the bulky side chains are positioned to minimize steric clashes, resulting in an overall molecular shape that facilitates specific intermolecular interactions [3]. The hydroxyl groups participate in hydrogen bonding networks that further stabilize the preferred conformational states and influence the compound's solubility and aggregation behavior [1] [2].

Physicochemical Properties

Molecular Formula and Weight Determination

KDT 501 potassium possesses the molecular formula C₂₁H₃₄KO₅, reflecting its composition of twenty-one carbon atoms, thirty-four hydrogen atoms, one potassium ion, and five oxygen atoms [1] [2]. The molecular weight has been precisely determined as 405.60 grams per mole through computational analysis and experimental verification [1] [2]. The monoisotopic mass, calculated using exact atomic masses, equals 405.20433067 daltons, providing a definitive molecular identifier for mass spectrometric analysis [1]. The compound is registered under the Chemical Abstracts Service number 1374259-84-3, establishing its unique chemical identity within scientific databases [2] .

ParameterValueReference
Molecular FormulaC₂₁H₃₄KO₅PubChem CID 67500340 [1]
Molecular Weight405.60 g/molPubChem 2.1 calculation [1]
Monoisotopic Mass405.20433067 DaPubChem 2.1 calculation [1]
Exact Mass405.20433 DaPubChem 2.1 calculation [1]
CAS Registry Number1374259-84-3ChemIDplus database [2]

The International Union of Pure and Applied Chemistry nomenclature designates the compound as potassium;(3R,4R)-3-hydroxy-1-(3-methylbutanoyl)-4-(3-methylbutyl)-3-(4-methylpentanoyl)-2,5-dioxocyclopentanide, reflecting its systematic structural organization [3].

Solubility Parameters and Partition Coefficients

The solubility characteristics of KDT 501 potassium are significantly influenced by its ionic nature as a potassium salt and the presence of both hydrophilic and lipophilic structural elements [1] [2]. The compound demonstrates moderate water solubility due to the ionic character imparted by the potassium cation, which enhances its aqueous dissolution compared to the corresponding free acid form [2]. In dimethyl sulfoxide, KDT 501 potassium exhibits good solubility, facilitating its use in various analytical and research applications .

The calculated octanol-water partition coefficient (LogP) of 3.40 indicates a moderately lipophilic character, suggesting favorable distribution into biological membranes while maintaining sufficient aqueous solubility for physiological processes [1]. The topological polar surface area measures 91.67 square angstroms, reflecting the contribution of oxygen atoms and hydroxyl functionalities to the compound's polar character [1]. The molecular structure contains two hydrogen bond donors and five hydrogen bond acceptors, contributing to its interaction potential with biological macromolecules [1] [2].

ParameterValueMethod/Reference
Water SolubilityModerate (as potassium salt)Estimated based on ionic character
DMSO SolubilitySolubleBenchChem product data
LogP (calculated)3.40RDKit calculated property
Topological Polar Surface Area91.67 ŲRDKit calculated property
Hydrogen Bond Donors2Cactvs 3.4.6.11 (PubChem) [1]
Hydrogen Bond Acceptors5Cactvs 3.4.6.11 (PubChem) [1]
Rotatable Bond Count10Cactvs 3.4.6.11 (PubChem) [1]

Spectroscopic Characteristics

The spectroscopic properties of KDT 501 potassium provide detailed insights into its molecular structure and electronic environment [1] [3]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the multiple methyl groups appearing in the region of 0.8-1.0 parts per million, along with distinctive patterns for the tertiary alcohol proton [3]. Carbon-13 nuclear magnetic resonance spectroscopy displays carbonyl carbon signals in the 200-210 parts per million range, with quaternary carbon resonances providing structural confirmation [3].

Infrared spectroscopy exhibits strong carbonyl stretching vibrations between 1650-1750 reciprocal centimeters, characteristic of the ketone and enol functionalities present in the molecular structure . Hydroxyl group stretching appears in the 3200-3600 reciprocal centimeters region, confirming the presence of alcohol functionalities . Ultraviolet-visible spectroscopy reveals absorption bands associated with the conjugated carbonyl chromophore system, providing information about the electronic transitions within the molecule .

Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 405, corresponding to the intact molecular structure, with characteristic fragmentation patterns involving the loss of alkyl side chains [1] [3]. These spectroscopic data collectively provide comprehensive structural verification and enable detailed molecular characterization.

Spectroscopic MethodKey FeaturesSolvent/Conditions
¹H NMRMethyl groups (0.8-1.0 ppm), tertiary alcohol protonCDCl₃ or DMSO-d₆
¹³C NMRCarbonyl carbons (200-210 ppm), quaternary carbon signalsCDCl₃ or DMSO-d₆
IR SpectroscopyC=O stretch (1650-1750 cm⁻¹), O-H stretch (3200-3600 cm⁻¹)KBr pellet or ATR
UV-Vis SpectroscopyAbsorption bands due to conjugated carbonyl chromophoreMethanol or ethanol solution
Mass SpectrometryMolecular ion m/z 405, characteristic fragmentationESI-MS positive mode

Chemical Reactivity and Stability

KDT 501 potassium demonstrates chemical reactivity patterns consistent with its multifunctional molecular architecture, particularly involving the carbonyl and hydroxyl groups present in the cyclopentane ring system . The compound can undergo oxidation reactions when exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, typically occurring under acidic or neutral conditions . These oxidation processes can lead to the formation of various oxidized derivatives with modified chemical properties .

Reduction reactions represent another significant aspect of the compound's chemical behavior, with reducing agents such as sodium borohydride or lithium aluminum hydride capable of modifying the carbonyl functionalities . These reduction processes typically proceed under basic conditions and can yield reduced derivatives with altered pharmacological profiles . The compound also exhibits susceptibility to substitution reactions with nucleophiles such as amines or thiols, which typically occur under basic or neutral conditions .

The stability profile of KDT 501 potassium is influenced by environmental factors including temperature, pH, and exposure to light [19]. The compound demonstrates enhanced stability compared to its parent isohumulone due to the saturation of the side chains, which eliminates the photodegradation pathways associated with unsaturated bonds [19]. Storage recommendations include maintenance at temperatures between -20°C for long-term preservation and 0-4°C for short-term storage, with protection from light and moisture .

Comparative Analysis with Parent Compound Isohumulone

The structural relationship between KDT 501 potassium and its parent compound isohumulone reveals significant differences that account for their distinct chemical and biological properties [14] [15]. Isohumulone, with the molecular formula C₂₁H₃₀O₅ and molecular weight of 362.5 grams per mole, serves as the foundational structure from which KDT 501 potassium is derived [14] [15]. The parent compound exists as a mixture of cis and trans isomers with variable stereochemistry, contrasting with the defined (3R,4R) configuration of KDT 501 potassium [15] [21].

The most significant structural modification involves the saturation of the prenyl side chains present in isohumulone [14] . While isohumulone contains unsaturated prenyl groups with double bonds, KDT 501 potassium features fully saturated isopentyl and isohexyl chains [14] [20]. This saturation eliminates the light sensitivity that characterizes isohumulone and contributes to enhanced chemical stability [19] [20]. The conversion to the potassium salt form further distinguishes KDT 501 potassium from the free acid form of isohumulone [14] [15].

FeatureKDT 501 potassiumIsohumulone (Parent Compound)
Core StructureCyclopentane ring with carbonyl and hydroxyl groupsCyclopentane ring with carbonyl and hydroxyl groups
Side ChainsSaturated isopentyl and isohexyl chainsContains unsaturated prenyl groups
Stereochemistry(3R,4R) configuration at stereogenic centersVariable stereochemistry (cis/trans isomers)
Functional GroupsKetones, enol, tertiary alcoholKetones, enol, tertiary alcohol
Saturation LevelFully saturated side chainsContains unsaturated (double) bonds in side chains
Potassium SaltYes (potassium salt)No (free acid form)

The thermal stability of KDT 501 potassium exceeds that of isohumulone due to the elimination of thermally labile unsaturated bonds [19]. The cis isomers of isohumulone demonstrate greater stability with a half-life of approximately five years compared to trans isomers with a half-life of about one year [18]. KDT 501 potassium, with its defined stereochemistry and saturated structure, exhibits enhanced stability characteristics that surpass both isomeric forms of the parent compound [19] [20].

Retrosynthetic Analysis

The retrosynthetic analysis of KDT 501 potassium reveals a systematic approach to deconstructing this complex isohumulone derivative into readily accessible synthetic precursors [1]. The compound represents the potassium salt of the normal-isobutyl congener of a tetrahydro iso-alpha acid, featuring a molecular formula of C₂₁H₃₃KO₅ with a molecular weight of 404.59 atomic mass units [2] .

The retrosynthetic strategy begins with the identification of key disconnection points within the cyclopentadione core structure [1]. The primary retrosynthetic disconnection involves the recognition that KDT 501 potassium can be traced back to its neutral acid form, KDT 500, through a simple salt formation reaction [4] [5]. This fundamental transformation represents the final step in the synthetic sequence, where treatment with one equivalent of potassium hydroxide converts the free acid to the desired potassium salt [6] [7].

The deeper retrosynthetic analysis reveals that the tetrahydroisohumulone core can be accessed through multiple strategic pathways [8]. The most direct approach involves the catalytic hydrogenation of the corresponding cis-isohumulone precursor, which itself derives from the natural product humulone through thermal isomerization processes [8] [9]. This pathway represents a biomimetic approach that follows the natural transformation sequence observed in hop processing.

Alternative retrosynthetic approaches focus on the synthetic construction of the cyclopentadione framework through classical organic synthesis methodologies [10]. These strategies involve the sequential assembly of the carbon skeleton through aldol condensations, acylation reactions, and cyclization processes that build the characteristic five-membered ring system with its defined stereochemical features [11].

The retrosynthetic analysis also emphasizes the critical importance of stereochemical control, particularly at the C-3 and C-4 positions that define the (3R,4R) absolute configuration [4] [8]. This stereochemical requirement necessitates either asymmetric synthetic approaches or resolution techniques that can provide the desired enantiomeric purity essential for biological activity [8].

Chemical Synthesis Methodologies

The chemical synthesis of KDT 501 potassium employs several distinct methodological approaches, each offering unique advantages in terms of efficiency, selectivity, and scalability [11]. The predominant synthetic route utilizes the direct transformation of naturally derived hop extracts through a series of chemical modifications that preserve the essential structural features while introducing the desired tetrahydro functionality [12] [9].

Direct Acylation Methodology

The acylation protocol represents one of the most versatile synthetic approaches for generating KDT 501 derivatives [11]. This methodology involves dissolving tetrahydroisohumulone in suitable chlorinated solvents such as dichloromethane or chloroform, followed by the addition of excess pyridine as a base and subsequent treatment with acyl chlorides or anhydrides [11]. The reaction proceeds under mild conditions at room temperature, typically requiring 30 to 60 minutes for acyl chlorides or 12 to 24 hours for anhydrides [11]. The protocol achieves yields ranging from 70 to 85 percent, making it highly suitable for preparative applications [11].

Enamine Formation Strategy

The enamine protocol provides an alternative synthetic pathway that involves the reaction of tetrahydroisohumulone with primary amines [11]. This approach utilizes methanol or ethanol as reaction solvents and requires an excess of primary amine, typically five equivalents [11]. The reaction conditions involve temperatures ranging from room temperature to 50 degrees Celsius, with reaction times varying from 1 to 12 hours depending on the specific amine employed [11]. This methodology achieves yields between 75 and 90 percent and offers excellent functional group tolerance [11].

Hydrogenation-Based Synthesis

The most direct synthetic approach involves the catalytic hydrogenation of cis-isohumulone using palladium on carbon as the heterogeneous catalyst [8] [13]. This methodology proceeds under mild conditions with hydrogen gas at atmospheric or slightly elevated pressure [8]. The process achieves high yields, typically 80 to 95 percent, and provides excellent stereochemical control [8]. The resulting tetrahydro product maintains the original stereochemical configuration at the existing chiral centers while reducing the alkene functionality [13].

Countercurrent Chromatography Purification

The final synthetic step involves the conversion of the neutral acid KDT 500 to the potassium salt KDT 501 through treatment with one equivalent of potassium hydroxide [4] [6]. This transformation proceeds quantitatively under aqueous conditions and provides the crystalline potassium salt in yields exceeding 85 percent [6]. The countercurrent chromatography purification technique ensures high purity and removes residual organic impurities [4].

Structure Optimization Strategies

Structure optimization strategies for KDT 501 potassium focus on enhancing specific molecular properties while maintaining the essential pharmacological activities [9] [11]. These approaches involve systematic modifications of the core isohumulone structure to improve stability, solubility, and biological activity profiles [9].

Stereochemical Control Optimization

The optimization of stereochemical features represents a critical aspect of KDT 501 development [8]. The compound exists with defined absolute configuration at two chiral centers, adopting the (3R,4R) stereochemical arrangement [4] [8]. Optimization strategies employ chiral resolution techniques and asymmetric synthesis methodologies to ensure stereochemical purity [8]. The stereochemical assignments follow Cahn-Ingold-Prelog priority rules, where careful control of reaction conditions maintains the desired spatial arrangements [4].

Side Chain Modification Approaches

Structure optimization through side chain modifications involves systematic variation of the alkyl substituents attached to the cyclopentadione core [11]. These modifications target enhanced metabolic stability and improved pharmacokinetic properties [9]. Acylation reactions with different chain lengths and branching patterns provide access to analogs with varied lipophilicity and steric profiles [11]. The optimization process evaluates the impact of these modifications on receptor binding affinity and selectivity [9].

Functional Group Protection Strategies

Temporary protection of reactive functional groups enables selective chemical transformations during the optimization process [11]. These strategies employ standard protecting group chemistry to mask hydroxyl and carbonyl functionalities during specific synthetic steps [11]. The protection and deprotection sequences must proceed with high efficiency to maintain overall synthetic yields [11]. Common protecting groups include silyl ethers for hydroxyl protection and acetals for carbonyl protection [11].

Ring Substitution Optimization

Modifications of the cyclopentadione ring system through electrophilic substitution reactions provide opportunities for fine-tuning molecular properties [11]. These approaches target improved solubility characteristics and enhanced binding interactions with biological targets [9]. The electronic effects of ring substituents influence both chemical reactivity and biological activity profiles [11].

Salt Formation Optimization

The conversion to the potassium salt form represents a crucial optimization strategy for improving pharmaceutical properties [4] [6]. The crystalline potassium salt exhibits enhanced solubility compared to the free acid form and provides improved stability during storage [4]. Crystal packing efficiency studies guide the optimization of crystallization conditions to obtain the most stable polymorphic form [4].

Analytical Characterization Techniques

Chromatographic Methods

Chromatographic analysis of KDT 501 potassium employs multiple complementary techniques that provide comprehensive characterization of purity, identity, and stability [14] [15]. High Performance Liquid Chromatography represents the primary analytical method for quantitative analysis and purity assessment [14] [16].

High Performance Liquid Chromatography Analysis

The HPLC methodology utilizes reverse-phase chromatography with C18 stationary phases to achieve separation of KDT 501 from related compounds and impurities [14] [16]. The mobile phase typically consists of acetonitrile-water mixtures with ammonium formate buffer to maintain appropriate pH conditions [14]. Detection relies on ultraviolet absorption at 280 nanometers, providing sensitive quantification with detection limits in the 1 to 10 microgram per milliliter range [14].

The chromatographic conditions employ isocratic elution with retention times ranging from 5 to 15 minutes depending on the specific column and mobile phase composition [14]. The method provides excellent resolution between cis and trans isomers of isohumulone compounds, which is essential for stereochemical analysis [15]. Validation parameters including accuracy, precision, linearity, and stability meet international guidelines for pharmaceutical analysis [17].

Ultra High Performance Liquid Chromatography

Ultra High Performance Liquid Chromatography offers significant advantages over conventional HPLC in terms of analysis speed and solvent consumption [15]. The UHPLC methodology reduces analysis time by 2.5-fold compared to traditional HPLC methods while maintaining equivalent resolution [15]. The technique employs sub-2-micrometer particle size stationary phases and higher operating pressures to achieve enhanced separation efficiency [15].

The UHPLC approach reduces organic solvent consumption by approximately 10-fold, providing both economic and environmental benefits [15]. The method demonstrates superior repeatability for trans-isomer determination, which is particularly important for stability studies and aging assessments [15]. Detection sensitivity improves to the 0.5 to 5 microgram per milliliter range, enabling analysis of trace levels in complex matrices [15].

Countercurrent Chromatography

Countercurrent chromatography serves as both a preparative and analytical technique for KDT 501 purification and characterization [4] [11]. This method employs liquid-liquid partition chromatography without solid support, eliminating concerns about irreversible adsorption [4]. The technique proves particularly valuable for separating closely related isohumulone derivatives that co-elute in conventional chromatographic systems [4].

The countercurrent chromatography approach enables the isolation of stereoisomers and the purification of synthetic intermediates with high recovery rates [11]. The method operates under mild conditions that preserve the integrity of sensitive functional groups and maintain stereochemical configuration [4].

Spectroscopic Identification Protocols

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of KDT 501 potassium through detailed analysis of molecular connectivity and stereochemical features [18] [19]. The spectroscopic protocols employ multiple NMR techniques to establish complete structural assignments [18].

Proton Nuclear Magnetic Resonance Analysis

One-dimensional proton NMR spectroscopy establishes the basic structural framework through analysis of chemical shifts, coupling patterns, and integration values [18]. The spectra typically exhibit characteristic signals for the cyclopentadione ring protons, side chain methyls, and hydroxyl functionalities [18]. Chemical shift assignments follow established correlation tables for cyclopentadione systems [18].

The stereochemical assignments rely on Nuclear Overhauser Effect measurements that establish spatial relationships between protons [18]. Three-dimensional structure determination utilizes distance constraints derived from NOE cross-peaks in two-dimensional NOESY experiments [18]. The stereochemical analysis confirms the (3R,4R) absolute configuration through comparison with reference compounds [18].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework and functional group environments [18]. The spectra distinguish between quaternary, tertiary, secondary, and primary carbon atoms based on chemical shift values and multiplicity patterns [18]. Heteronuclear correlation experiments establish connectivity between carbon and hydrogen atoms [18].

The INADEQUATE experiment confirms carbon-carbon connectivity through direct observation of carbon-carbon coupling [20]. This technique proves particularly valuable for establishing the substitution pattern around the cyclopentadione ring and confirming the branching patterns in the side chains [20].

Two-Dimensional NMR Techniques

Two-dimensional NMR experiments provide comprehensive structural characterization through correlation of different nuclear spin systems [18] [19]. Heteronuclear Single Quantum Correlation experiments correlate proton and carbon chemical shifts to establish direct connectivity [18]. Heteronuclear Multiple Bond Correlation experiments identify long-range carbon-hydrogen relationships [18].

The COSY experiment establishes proton-proton coupling networks that define the carbon skeleton connectivity [18]. Total Correlation Spectroscopy extends these correlations to identify complete spin systems within the molecule [18]. These techniques collectively provide unambiguous structural assignments for all atoms within the KDT 501 framework [18].

Mass Spectrometry Applications

Mass spectrometry analysis of KDT 501 potassium employs multiple ionization and detection techniques to provide comprehensive molecular characterization [21] [14]. The approaches include accurate mass determination, fragmentation pattern analysis, and quantitative measurements [21].

Electrospray Ionization Mass Spectrometry

Electrospray ionization provides gentle ionization conditions that preserve the molecular ion while enabling sensitive detection [14] [22]. The technique operates in negative ion mode with capillary voltages of 1250 volts to generate deprotonated molecular ions [14]. The mass spectrometer monitors characteristic mass-to-charge ratios at 347 and 361, corresponding to different homologs of the isohumulone family [14].

The electrospray methodology achieves detection limits in the 0.05 to 0.5 microgram per milliliter range, enabling quantitative analysis in complex biological matrices [14]. Selected ion monitoring enhances sensitivity and selectivity by focusing detection on specific mass-to-charge values [14]. The technique provides excellent linearity over concentration ranges spanning three orders of magnitude [14].

High Resolution Mass Spectrometry

High resolution mass spectrometry enables accurate mass determination with precision better than 5 parts per million [21]. This capability allows unambiguous molecular formula assignment and distinguishes between isobaric compounds [21]. The technique employs Orbitrap or time-of-flight analyzers to achieve the required mass accuracy [21].

The high resolution approach confirms the molecular formula C₂₁H₃₃KO₅ for KDT 501 potassium and detects trace impurities that might interfere with biological activity [2] [21]. Accurate mass measurements also enable identification of metabolites and degradation products in stability studies [21].

Tandem Mass Spectrometry Analysis

Tandem mass spectrometry provides detailed structural information through controlled fragmentation of molecular ions [21]. The technique employs collision-induced dissociation to generate characteristic fragment ions that confirm structural features [21]. The fragmentation patterns provide fingerprint information for compound identification [21].

The MS/MS approach enables selective quantification in complex matrices by monitoring specific precursor-to-product ion transitions [21]. This technique proves particularly valuable for pharmacokinetic studies where high selectivity is required to distinguish the drug from endogenous compounds [17]. The method achieves detection limits in the 0.1 to 1 microgram per milliliter range with excellent precision and accuracy [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

404.19650563 g/mol

Monoisotopic Mass

404.19650563 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Konda VR, Desai A, Darland G, Grayson N, Bland JS. KDT501, a derivative from

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